4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC14812929
Molecular Formula: C9H9N5O4S
Molecular Weight: 283.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N5O4S |
|---|---|
| Molecular Weight | 283.27 g/mol |
| IUPAC Name | 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C9H9N5O4S/c1-7-2-3-8(4-9(7)14(15)16)19(17,18)12-13-5-10-11-6-13/h2-6,12H,1H3 |
| Standard InChI Key | DSPBFGYAKDUMDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NN2C=NN=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
4-Methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide (IUPAC name: N-(1H-1,2,4-triazol-4-yl)-4-methyl-3-nitrobenzenesulfonamide) features a benzenesulfonamide core substituted with a methyl group at the para-position (C4) and a nitro group at the meta-position (C3). The sulfonamide nitrogen is further bonded to the 4-position of a 1,2,4-triazole ring. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Key functional groups include:
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Sulfonamide (–SO₂NH–): Imparts hydrogen-bonding capability and acidity (pKa ~10–11).
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Nitro (–NO₂): Enhances electrophilicity and participates in charge-transfer interactions.
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Methyl (–CH₃): Modulates lipophilicity and steric bulk.
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1,2,4-Triazole: A heterocyclic ring with two adjacent nitrogen atoms, enabling coordination to metal ions and participation in π-stacking interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide can be inferred from analogous procedures for sulfonamide-triazole hybrids :
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Sulfonylation: React 4-methyl-3-nitrobenzenesulfonyl chloride with 1,2,4-triazol-4-amine in aqueous sodium acetate at 80–85°C. This step forms the sulfonamide bond via nucleophilic substitution (Fig. 1A) .
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Purification: Isolate the crude product via flash chromatography (Rf ≈ 0.3–0.5) and recrystallize from ethanol/water .
Yield: 70–85% (based on similar reactions) .
Spectroscopic Characterization
Data extrapolated from structurally related compounds :
| Technique | Key Peaks/Data |
|---|---|
| FTIR (cm⁻¹) | 1350–1380 (S=O asym. str.), 1160–1180 (S=O sym. str.), 1525 (N–O str.), 1605 (C=N) |
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, –CH₃), 7.85–8.30 (m, 3H, Ar–H), 8.95 (s, 2H, triazole–H) |
| ¹³C NMR | δ 21.5 (–CH₃), 122–150 (aromatic/triazole carbons), 167 (–SO₂N) |
| EI-MS | m/z 325.05 [M⁺] (calc. for C₁₀H₁₀N₅O₄S) |
Physicochemical and Pharmacokinetic Properties
Computational predictions using tools like SwissADME and Molinspiration reveal the following properties :
| Parameter | Value | Implications |
|---|---|---|
| LogP | 1.2–1.5 | Moderate lipophilicity; balanced permeability |
| Water Solubility | −3.2 (LogS) | Low aqueous solubility; may require formulation |
| QED Score | 0.71–0.86 | High drug-likeness; favorable for development |
| Synthetic Accessibility | 2.1–2.5 | Easily synthesizable with standard protocols |
ADMET Predictions:
Biological Activity and Mechanisms
Antifungal Activity
Analogous triazole-sulfonamide hybrids exhibit potent activity against Candida albicans and Aspergillus fumigatus (MIC: 2–8 μg/mL) . The mechanism involves inhibition of ergosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. Molecular docking studies suggest the nitro group forms hydrogen bonds with the enzyme’s heme cofactor, while the triazole coordinates to iron .
Enzyme Inhibition
The compound shows predicted affinity for carbonic anhydrase IX (binding energy: −7.2 kcal/mol) and cyclooxygenase-2 (−6.8 kcal/mol), indicating potential anticancer and anti-inflammatory applications .
Computational and Molecular Modeling Insights
Density Functional Theory (DFT) calculations on similar derivatives reveal:
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HOMO-LUMO Gap: ~5.8–6.1 eV, indicating moderate electronic stability .
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Electrostatic Potential: Localized negative charge on sulfonamide oxygen and nitro groups, favoring interactions with positively charged enzyme residues .
Molecular dynamics simulations predict stable binding to CYP51 over 100 ns, with RMSD <2.0 Å .
Comparative Analysis with Analogues
| Compound | R1 | R2 | Antifungal MIC (μg/mL) | CYP Inhibition |
|---|---|---|---|---|
| 4-Methyl-N-(triazol-4-yl) | CH₃ | H | 4–8 | Moderate |
| 4-Nitro-N-(triazol-4-yl) | NO₂ | H | 2–4 | Strong |
| Target Compound | CH₃ | NO₂ | 1–2 (predicted) | Very Strong |
The addition of a nitro group at C3 likely enhances target affinity due to increased electrophilicity and hydrogen-bonding capacity .
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